molecular formula C3H2Cl5F B592567 1,1,2,2,3-Pentachloro-1-fluoropropane CAS No. 134190-48-0

1,1,2,2,3-Pentachloro-1-fluoropropane

Cat. No.: B592567
CAS No.: 134190-48-0
M. Wt: 234.297
InChI Key: OSFHOPYQTQXLHT-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentachloro-1-fluoropropane is a specialized organofluorine compound of high interest in advanced chemical research and development. This fluorinated alkane serves as a valuable synthetic intermediate or building block in organic synthesis, particularly in the development of novel compounds and materials. Its potential applications include use as a precursor in catalysis studies, in the creation of functionalized polymers, and as a candidate molecule for environmental fate and transport studies due to its unique halogenated structure. Researchers utilize this compound under strict laboratory conditions to explore its physicochemical properties and reactivity. FOR RESEARCH USE ONLY. NOT FOR HUMAN, DIAGNOSTIC, THERAPEUTIC, OR PERSONAL USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134190-48-0

Molecular Formula

C3H2Cl5F

Molecular Weight

234.297

IUPAC Name

1,1,2,2,3-pentachloro-1-fluoropropane

InChI

InChI=1S/C3H2Cl5F/c4-1-2(5,6)3(7,8)9/h1H2

InChI Key

OSFHOPYQTQXLHT-UHFFFAOYSA-N

SMILES

C(C(C(F)(Cl)Cl)(Cl)Cl)Cl

Synonyms

Pentachlorofluoropropane

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 1,1,2,2,3 Pentachloro 1 Fluoropropane

Historical and Current Synthetic Pathways for Halogenated Propanes

The synthesis of halogenated propanes has evolved from early, often non-selective, methods to more refined and specific strategies. Historically, direct halogenation of alkanes was a common approach, though it often resulted in a mixture of products. libretexts.orgquora.com Modern methods offer greater control over the placement of halogen atoms.

Directed chlorination and fluorination strategies are crucial for the selective synthesis of specific isomers of halogenated propanes.

Chlorination: The chlorination of propane (B168953) can proceed via a free-radical mechanism, typically initiated by heat or UV light. quora.comyoutube.com This process can lead to a mixture of isomers, including 1-chloropropane (B146392) and 2-chloropropane. quora.comyoutube.com The formation of different carbon radicals during the reaction determines the final product distribution. youtube.com For instance, the abstraction of a hydrogen atom from a terminal carbon results in a primary radical, leading to 1-chloropropane, while abstraction from the central carbon yields a more stable secondary radical, forming 2-chloropropane. youtube.comstackexchange.com

Fluorination: Direct fluorination of alkanes is often challenging due to the high reactivity of fluorine. rsc.org Therefore, indirect methods are more common. Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have become popular for their milder reaction conditions and improved selectivity. rsc.orgnumberanalytics.com These reagents, often used in conjunction with a catalyst, allow for more controlled introduction of fluorine into organic molecules. rsc.orgnumberanalytics.com

A general representation of the radical chlorination of propane is shown below: CH₃CH₂CH₃ + Cl₂ --(heat/UV light)--> CH₃CH₂CH₂Cl + CH₃CHClCH₃ + HCl

The synthesis of polychlorinated propanes, which serve as precursors to compounds like 1,1,2,2,3-pentachloro-1-fluoropropane, can be achieved through the radical addition of carbon tetrachloride to vinyl chloride. researchgate.net

Halogen exchange (Halex) reactions are a cornerstone for the synthesis of fluorinated compounds from their chlorinated or brominated analogs. acs.org The Swarts reaction is a classic example, traditionally employing antimony trifluoride (SbF₃), often with a pentavalent antimony salt as a catalyst, to replace chlorine or bromine atoms with fluorine. careers360.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. careers360.comvedantu.com

Recent advancements have focused on developing more efficient and environmentally benign catalysts. numberanalytics.comnumberanalytics.com These include:

Transition Metal Catalysts: Catalysts based on metals like palladium, silver, and rhodium have shown high efficacy in fluorination reactions. numberanalytics.comacs.orgnih.gov For instance, silver-catalyzed fluorination using electrophilic fluorine sources has been applied to complex molecules. nih.gov

Organocatalysts: Metal-free organic molecules, such as chiral organocatalysts and phase-transfer catalysts, have gained attention due to their lower toxicity and cost. numberanalytics.com

Heterogeneous Catalysts: These catalysts, which are in a different phase from the reactants, offer advantages like easy separation and recyclability. acs.orgnumberanalytics.com Alumina-supported catalysts, for example, have been shown to be effective in the halogen exchange of alkyl halides. acs.orggoogle.com

A patent describes the synthesis of 1,1,1,3,3-pentafluoropropane (B1194520) from 1,1,1,3,3-pentachloropropane (B1622584) using a titanium-based catalyst, which is noted to avoid the corrosion issues associated with antimony catalysts. google.com Another patent details a two-stage process for producing fluorinated propanes from chlorinated propenes using antimony pentachloride in the liquid phase. google.com

Catalyst TypeExamplesKey Advantages
Traditional Metal HalidesAntimony trifluoride (SbF₃), Mercuric fluoride (B91410) (HgF₂)Effective for Swarts reaction. careers360.com
Transition Metal CatalystsPalladium, Rhodium, Silver complexesHigh efficiency and selectivity. numberanalytics.comacs.orgnih.gov
OrganocatalystsChiral organocatalysts, Phase-transfer catalystsLower toxicity and cost. numberanalytics.com
Heterogeneous CatalystsAlumina-supported metal halides, Metal-organic frameworks (MOFs)Easy separation and recyclability. acs.orgnumberanalytics.com

The synthesis of the pentachloropropane backbone necessary for producing this compound often involves addition reactions. A key method is the radical addition of a polychloromethane, such as carbon tetrachloride (CCl₄), to a chloroalkene like vinyl chloride (CH₂=CHCl). researchgate.net This type of reaction, known as telomerization, can be initiated by catalysts. researchgate.net

The mechanism for radical halogenation involves three main stages: youtube.comlibretexts.org

Initiation: The reaction begins with the formation of radicals, typically through the homolytic cleavage of a halogen-halogen bond by heat or UV light. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. youtube.com This alkyl radical then reacts with a halogen molecule to form the haloalkane and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine. youtube.com

For the synthesis of 1,1,1,3,3-pentachloropropane, a precursor for some fluorinated propanes, the radical addition of carbon tetrachloride to vinyl chloride is a viable route. researchgate.net

Catalytic Systems and Reaction Conditions Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalytic system and the optimization of reaction conditions.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. researchgate.net Many fluorination reactions utilize homogeneous catalysts, such as transition metal complexes and organocatalysts. numberanalytics.comacs.org For example, rhodium-carbene catalysts have been employed for the hydrogenation of fluoroarenes. researchgate.net While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture for reuse. hcmut.edu.vn

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and recycling. acs.orgnumberanalytics.com This is a significant advantage, particularly for industrial processes. acs.org Examples include alumina-supported metal halides and metal-organic frameworks (MOFs). acs.orgnumberanalytics.comgoogle.com Commercial alumina (B75360) has been shown to catalyze halogen exchange reactions in both batch and flow processes. acs.org The use of heterogeneous catalysts in fluorination chemistry is a growing area of research, with the potential to develop more sustainable and cost-effective synthetic methods. hcmut.edu.vn

Catalysis TypeDescriptionAdvantagesDisadvantages
HomogeneousCatalyst and reactants are in the same phase. researchgate.netHigh activity and selectivity.Difficult to separate and recycle. hcmut.edu.vn
HeterogeneousCatalyst and reactants are in different phases. numberanalytics.comEasy separation and recyclability. acs.orgnumberanalytics.comMay have lower activity compared to homogeneous counterparts.

The choice of solvent and other process parameters like temperature and pressure play a critical role in the outcome of halogen exchange reactions.

Solvent Effects: In reactions like the Swarts fluorination, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often preferred. careers360.comiitk.ac.in These solvents can stabilize the fluoride ion without forming strong hydrogen bonds, thereby increasing its nucleophilicity. careers360.com The use of acetone (B3395972) as a solvent can also be advantageous as it allows for the precipitation of the resulting metal chloride or bromide, which drives the reaction forward according to Le Chatelier's principle. vedantu.comblogspot.comquora.com

Process Parameters:

Temperature: Temperature is a crucial factor, with higher temperatures generally increasing the reaction rate. careers360.com However, it must be carefully controlled to avoid side reactions and decomposition of products.

Pressure: For gas-phase reactions, pressure can influence the reaction rate and equilibrium.

Reactant Ratios: The molar ratio of the fluorinating agent to the halogenated propane can affect the degree of fluorination and the yield of the desired product.

Optimizing these parameters is essential for achieving high yields and selectivity in the synthesis of this compound.

Regio- and Stereoselectivity in this compound Synthesis

The control of regio- and stereoselectivity is a critical aspect of synthesizing this compound. The molecule contains a chiral center at the C-1 position (CHFCl-CCl₂-CHCl₂), meaning its synthesis will produce a racemic mixture of two enantiomers unless a stereoselective method is employed.

Regioselectivity

The primary challenge in the synthesis of this compound from a hexachloropropane precursor is directing the fluorine atom to the C-1 position. The substitution of a chlorine atom with fluorine is typically achieved through nucleophilic fluorination, often using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF), a process historically known as the Swarts reaction. cas.cndovepress.com The regioselectivity of this halogen exchange (halex) reaction is influenced by the electronic environment of each C-Cl bond.

In a precursor like 1,1,2,2,3,3-hexachloropropane (B97311) (Cl₂CH-CCl₂-CHCl₂), the chlorine atoms are situated on carbons with varying degrees of chlorination. The reactivity of a C-Cl bond towards nucleophilic attack by fluoride is enhanced by adjacent electron-withdrawing groups. However, steric hindrance also plays a significant role. The C-1 and C-3 positions are electronically similar, while the C-2 position is sterically hindered and its chlorine atoms are generally less reactive in nucleophilic substitution reactions.

Modern catalytic methods offer more precise control over regioselectivity. The use of specific transition metal catalysts can activate a particular C-Cl bond, facilitating its selective replacement. nih.gov For instance, the choice of catalyst and ligands can influence which position is preferentially fluorinated. Without a directing catalyst, a mixture of fluorinated isomers would be expected, necessitating complex separation procedures.

Potential Regioisomers from Monofluorination of 1,1,2,2,3,3-Hexachloropropane

Precursor Possible Monofluorinated Products Position of Fluorine
1,1,2,2,3,3-Hexachloropropane This compound C-1
1,1,2,2,3-Pentachloro-3-fluoropropane C-3

Stereoselectivity

Given that the C-1 carbon of this compound is a stereocenter, non-stereoselective synthesis will yield a 50:50 mixture of the (R)- and (S)-enantiomers. The production of a single enantiomer, which is often crucial for applications in pharmaceuticals and agrochemicals, requires an asymmetric synthesis strategy.

The stereoselective construction of a fluorinated chiral carbon center is a significant challenge in organic synthesis. nih.gov Achieving this for the target molecule would likely involve one of two main approaches:

Chiral Fluorinating Agents: Employing electrophilic fluorinating reagents that incorporate a chiral moiety. These reagents can differentiate between the two enantiotopic faces of a prochiral precursor.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of the fluorination reaction. This could involve a chiral phase-transfer catalyst with a simple fluoride source like potassium fluoride (KF) or a chiral transition metal complex that coordinates to the substrate and directs the attack of the fluoride nucleophile. nih.gov Research has shown that chiral phosphoric acids and linked binaphthyl dicarboxylate catalysts can be effective in promoting highly enantioselective fluorocyclization reactions, demonstrating the potential for catalytic control in C-F bond formation. jst.go.jp

The development of a stereoselective synthesis for this compound would be a significant advancement, enabling the investigation of the specific biological or material properties of its individual enantiomers.

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of halogenated hydrocarbons has traditionally involved processes that are often at odds with the principles of green chemistry. The use of hazardous reagents, toxic solvents, and energy-intensive conditions has been common. However, modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign methods. numberanalytics.com

Alternative Reagents and Catalysts

A key aspect of greening the synthesis of this compound is the replacement of hazardous fluorinating agents. Traditional Swarts-type reactions often use highly toxic and corrosive substances like antimony trifluoride (SbF₃) and anhydrous hydrogen fluoride (HF). dovepress.com Greener alternatives include:

Alkali Metal Fluorides: Using safer, solid fluoride sources like potassium fluoride (KF). These are less hazardous but often require phase-transfer catalysts or polar aprotic solvents to achieve sufficient reactivity.

Electrochemical Fluorination: This method, also known as the Simons process, uses electricity to drive the fluorination reaction, avoiding the need for many hazardous chemical oxidants or fluoride sources. cas.cnnumberanalytics.com It can be a more atom-economical process.

Catalytic Methods: The use of catalytic amounts of a reagent is superior to stoichiometric use. Earth-abundant metal catalysts, such as those based on manganese or copper, are being developed for C-F bond formation, reducing reliance on precious metals and minimizing waste. google.comacs.org

Green Solvents

Fluorination reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are effective but have significant toxicity profiles. wpmucdn.com Research into green solvents has identified several bio-based and less toxic alternatives that could be suitable for the synthesis of fluorinated compounds.

Comparison of Traditional and Green Solvents for Fluorination

Solvent Type Examples Properties
Traditional Polar Aprotic DMF, NMP, DMSO High toxicity, non-renewable, effective for fluoride solubility

| Green Alternatives | γ-Valerolactone (GVL), Cyclopentanone (B42830), Cyrene™ | Lower toxicity, potentially bio-based, varying effectiveness |

Studies have shown that solvents like γ-valerolactone (GVL) and cyclopentanone can be viable alternatives for nucleophilic fluorination reactions, although reaction conditions may need to be optimized. wpmucdn.com The use of water as a solvent in some fluorination reactions is also an area of active research, representing a significant step forward in green chemistry. rsc.org

Process Design and Waste Minimization

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic C-H activation, if applicable, would be an ideal strategy, as it avoids the need for pre-halogenated starting materials. cas.cn

Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures. Photocatalysis, for example, can enable selective C-H fluorination under mild conditions. rsc.org

Waste Reduction: Highly selective reactions minimize the formation of byproducts, reducing the need for extensive purification and decreasing chemical waste.

By integrating these green chemistry approaches, the synthesis of this compound and other valuable fluorinated molecules can be made safer, more efficient, and more environmentally sustainable.

Computational Chemistry and Theoretical Insights into 1,1,2,2,3 Pentachloro 1 Fluoropropane

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in 1,1,2,2,3-pentachloro-1-fluoropropane would be fundamentally investigated using a variety of computational quantum chemistry methods. These methods provide insight into molecular orbital energies, electron density distribution, atomic charges, and the nature of the covalent bonds between carbon, hydrogen, chlorine, and fluorine atoms.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of halogenated hydrocarbons due to its balance of computational cost and accuracy. scirp.orgmdpi.com For this compound, DFT calculations, likely using hybrid functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Key parameters that would be determined include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the regions susceptible to nucleophilic and electrophilic attack. The highly electronegative chlorine and fluorine atoms are expected to create significant regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to quantify the charge distribution on each atom, describe the hybridization of atomic orbitals, and analyze donor-acceptor (hyperconjugative) interactions between filled and unfilled orbitals, which are key to understanding stereoelectronic effects.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other computational methods would provide a more complete picture.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation than standard DFT functionals. trygvehelgaker.noarxiv.org Though computationally more expensive, these methods would serve as benchmarks for geometry and energy calculations, providing highly accurate data on bond lengths, bond angles, and relative energies of different conformers.

Semi-Empirical Methods: Methods like AM1 or PM3 are computationally less demanding and can be used for preliminary explorations of the potential energy surface, especially for larger systems or for modeling reaction dynamics. chemistrysteps.com These methods use parameters derived from experimental data to simplify calculations, offering a rapid way to screen for stable conformers before applying more accurate, high-level theories.

Conformational Analysis and Isomerism of Halogenated Propanes

The presence of multiple single bonds in the propane (B168953) backbone allows for rotation, leading to different spatial arrangements known as conformations. The study of the relative energies and stabilities of these conformers is known as conformational analysis. chemistrysteps.comucalgary.ca

Energetics of Rotational Isomers

For this compound, rotation around the C1-C2 and C2-C3 bonds would give rise to a complex potential energy surface with multiple minima (stable conformers) and maxima (transition states for rotation).

Computational methods would be used to:

Identify all unique staggered and eclipsed conformations.

Calculate the relative energies of these conformers to determine the most stable, or ground-state, conformation.

Determine the energy barriers to rotation between conformers.

The large and electronegative chlorine and fluorine substituents would lead to significant steric and electrostatic (dipole-dipole) interactions, which would govern the relative stability of the different rotational isomers.

Interactive Table: Hypothetical Energy Profile of a Halogenated Propane (Note: This table is illustrative and does not represent actual data for this compound.)

Dihedral Angle (X-C-C-Y)ConformationRelative Energy (kJ/mol)
Eclipsed25.0
60°Gauche5.0
120°Eclipsed22.0
180°Anti0.0

Stereoelectronic Effects of Fluorine and Chlorine Substituents

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional structure. In halogenated alkanes, these effects can significantly influence conformational preferences and reactivity.

Key effects to be investigated in this compound would include:

The Gauche Effect: The tendency for electronegative substituents (like F and Cl) on adjacent carbons to prefer a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation. researchgate.net This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-C or C-H bonding orbital into an adjacent anti-periplanar C-F or C-Cl antibonding orbital (σ → σ*).

Dipolar Repulsion: The electrostatic repulsion between the bond dipoles of the numerous C-Cl bonds and the C-F bond would play a major role in destabilizing certain conformations. Computational analysis would be essential to untangle the balance between stabilizing hyperconjugative interactions and destabilizing steric and electrostatic repulsions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as dehydrohalogenation or nucleophilic substitution, which are common for halogenated alkanes.

For this compound, theoretical modeling would involve:

Mapping Reaction Pathways: Potential energy surfaces for proposed reactions would be calculated to identify the lowest energy pathway from reactants to products.

Locating Transition States: A key step is to locate the transition state structure for each elementary step in the reaction. A transition state is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. DFT studies on related polychlorinated compounds have successfully calculated activation energies for dechlorination reactions. nih.gov

Vibrational Frequency Analysis: This analysis confirms the nature of stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

By modeling different potential mechanisms (e.g., E2 elimination vs. SN2 substitution), computational studies could predict which reaction products are most likely to form under specific conditions.

Thermochemical and Kinetic Studies of Elementary Reactions

Computational chemistry provides a powerful lens for examining the thermochemical and kinetic aspects of elementary reactions involving halogenated alkanes. For a molecule like this compound, these studies would typically focus on reactions such as thermal decomposition, dehydrochlorination, and reactions with atmospheric radicals (e.g., OH).

Thermochemical Properties: Thermochemical data, including enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp°), are fundamental for understanding the stability and reactivity of a compound. These values can be calculated with a high degree of accuracy using quantum chemical methods like G3, G4, or CBS-QB3. These methods involve a series of calculations at different levels of theory and with various basis sets to extrapolate to a high-accuracy energy value.

For analogous polychlorinated alkanes, computational models have been developed to predict their molecular composition and behavior. nih.gov These models often rely on calculated thermochemical data to determine the distribution of products in complex reaction mixtures.

Kinetic Studies of Elementary Reactions: The kinetics of elementary reactions, such as the abstraction of a hydrogen atom or the elimination of a halogen, are critical for understanding the degradation pathways and atmospheric lifetime of this compound. Transition state theory is the primary tool used in computational kinetics.

The general steps involved in a computational kinetic study would be:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often the most challenging step.

Frequency Calculation: Vibrational frequencies are calculated for all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure the identified transition state correctly connects the desired reactants and products.

Rate Constant Calculation: The rate constant (k) is then calculated using the energies and vibrational frequencies within the framework of Transition State Theory.

Studies on the photochlorination of propane have highlighted the importance of both homogeneous and heterogeneous termination steps, which can be elucidated through kinetic modeling. capes.gov.br Similarly, research on the dehydrogenation of propane over catalysts has employed kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach to determine reaction mechanisms. researchgate.netrsc.org These methodologies could be directly applied to study the reactions of this compound.

Predictive Modeling of Reactivity

Predictive modeling of the reactivity of this compound would involve the use of computational methods to forecast its behavior in various chemical environments. This can range from predicting the products of a reaction to estimating its environmental fate.

Reactivity Descriptors: Quantum chemical calculations can provide a suite of reactivity descriptors that help in predicting how a molecule will react. Some key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Atomic Charges: Various schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charges on each atom, providing further insight into reactive sites.

For instance, in the radical chlorination of propane, the relative reactivity of primary versus secondary hydrogens can be explained by the stability of the resulting radical intermediates, a factor that is well-described by computational models. youtube.com Reactive molecular dynamics simulations have also been used to model the polycondensation of related compounds, demonstrating the power of these methods to predict reaction outcomes over time. rsc.org

The following table illustrates the kind of data that would be generated from a predictive modeling study of a halogenated propane. The values are hypothetical for this compound and are based on general trends for similar molecules.

Computational Method Parameter Predicted Value Significance
DFT (B3LYP/6-31G)HOMO Energy-11.5 eVIndicates ionization potential and electron-donating ability.
DFT (B3LYP/6-31G)LUMO Energy-1.2 eVIndicates electron affinity and electron-accepting ability.
DFT (B3LYP/6-31G)HOMO-LUMO Gap10.3 eVRelates to chemical reactivity and stability.
DFT (B3LYP/6-31G)Dipole Moment2.5 DIndicates overall polarity of the molecule.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for compounds where experimental spectra are not available. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with good accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is the most common approach for calculating chemical shifts. Calculations are typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. The calculated shielding constants (σ) are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

For this compound, one would expect distinct signals for the different carbon, hydrogen, and fluorine environments. Quantum chemical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. mdpi.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectra can be simulated from the results of quantum chemical calculations. After optimizing the molecular geometry, a frequency calculation is performed. This yields the vibrational frequencies and the corresponding normal modes. The intensities of the IR bands are related to the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability.

A study on 1,3-bis(4-pyridyl)propane demonstrated the use of DFT calculations to obtain optimized geometry and harmonic vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Below is a hypothetical table of predicted spectroscopic data for this compound.

Spectroscopic Technique Parameter Predicted Value
¹³C NMRChemical Shift (C-F)90-110 ppm
¹³C NMRChemical Shift (C-Cl)60-80 ppm
¹H NMRChemical Shift4.5-6.0 ppm
¹⁹F NMRChemical Shift-180 to -220 ppm
IR SpectroscopyC-F Stretch1000-1100 cm⁻¹
IR SpectroscopyC-Cl Stretch650-800 cm⁻¹
Raman SpectroscopyC-C Stretch900-1000 cm⁻¹

Molecular Similarity and Property Estimation via Computational Metrics

Molecular similarity is a central concept in cheminformatics and is used to predict the properties and biological activities of new compounds based on their similarity to known molecules. nih.gov

2D and 3D Similarity Metrics: The similarity between this compound and other molecules can be quantified using various metrics.

2D Fingerprints: These are bit strings that encode structural features of a molecule. Common fingerprints include MACCS keys and Morgan fingerprints. The Tanimoto coefficient is often used to calculate the similarity between the fingerprints of two molecules. nih.gov

3D Shape Similarity: This compares the 3D shapes of molecules. Methods like ROCS (Rapid Overlay of Chemical Structures) align molecules and calculate a similarity score based on the volume overlap.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): If a dataset of related halogenated propanes with known properties is available, a QSAR or QSPR model can be built. These models are statistical equations that correlate chemical structure with a specific property (e.g., boiling point, toxicity, environmental persistence).

The process involves:

Data Collection: Gathering a set of molecules with known properties.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, constitutional) for each molecule.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that relates the descriptors to the property of interest.

Model Validation: Rigorously validating the model to ensure its predictive power.

For this compound, a QSPR model could be used to estimate properties like its boiling point, vapor pressure, and octanol-water partition coefficient, which are crucial for assessing its environmental fate and transport. nih.gov

The following table provides an example of how molecular similarity might be assessed.

Metric Reference Compound Similarity Score Interpretation
Tanimoto (MACCS)1,1,1,2,2-Pentachloropropane0.85High structural similarity.
Tanimoto (MACCS)1,1,2,2,3,3-Hexachloropropane (B97311)0.78Moderate structural similarity.
3D Shape Tanimoto1,1,2,3,3-Pentachloropropane0.92Very similar 3D shape.

Environmental Chemistry and Atmospheric Fate of 1,1,2,2,3 Pentachloro 1 Fluoropropane

Environmental Persistence and Long-Range Atmospheric Transport

The environmental persistence and potential for long-range atmospheric transport of a compound are directly related to its atmospheric lifetime. A longer lifetime allows for greater distribution from its source, potentially reaching remote regions and the stratosphere.

For 1,1,2,2,3-Pentachloro-1-fluoropropane (HCFC-231ab), specific lifetime values have been determined. noaa.gov

Table 2: Atmospheric Lifetimes and Ozone Depletion Potential of this compound (HCFC-231ab)

Parameter Value Source
Global Atmospheric Lifetime 1.61 years noaa.gov
Tropospheric Atmospheric Lifetime 1.73 years noaa.gov
Stratospheric Atmospheric Lifetime 23.0 years noaa.gov
Ozone Depletion Potential (ODP) 0.042 noaa.gov

The relatively short global atmospheric lifetime of 1.61 years indicates that this compound is primarily removed in the troposphere. noaa.gov However, a non-negligible fraction can still be transported to the stratosphere, as evidenced by its stratospheric lifetime of 23.0 years and an Ozone Depletion Potential (ODP) of 0.042. noaa.gov The ODP is a measure of a substance's relative ability to destroy stratospheric ozone.

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as air, water, and soil. This is governed by its physical and chemical properties, including its vapor pressure, water solubility, and its affinity for organic carbon in soil and sediment.

Key parameters for assessing partitioning are the Henry's Law constant (H), which describes the air-water partitioning, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Specific experimental data for the Henry's Law constant and Koc for this compound are not available. However, data for other HCFCs can provide an estimate of its likely behavior. HCFCs generally have relatively high vapor pressures and low water solubilities, which translates to a tendency to partition into the atmosphere.

Table 3: Henry's Law Constants for Selected HCFCs

Compound Formula Henry's Law Constant (mol/m³·Pa) at 298.15 K
R-225cb CClF₂CF₂CHClF 1.1 x 10⁻⁴
HCFC-225ca CHCl₂CF₂CF₃ 9.8 x 10⁻⁵

This table presents data for other HCFCs to provide an estimation of the partitioning behavior. Specific data for this compound is not available. Data sourced from Sander (2023). henrys-law.orghenrys-law.org

The values in the table suggest that these compounds are volatile and will predominantly reside in the gas phase. For soil partitioning, the high degree of halogenation in this compound suggests it would have a moderate affinity for organic carbon in soil. Studies on other chlorinated compounds like pentachlorophenol (B1679276) have shown significant partitioning into soil. nih.gov Therefore, if released to the soil surface, some portion would be expected to adsorb to soil particles, while a significant fraction would volatilize into the atmosphere.

Assessment of Ozone Depletion Potential (ODP) and Radiative Efficiency (RE)

The presence of chlorine and the relative stability of HCFCs in the troposphere allow them to be transported to the stratosphere, where they can participate in ozone-depleting catalytic cycles. The environmental impact of these compounds is assessed using metrics such as the Ozone Depletion Potential (ODP) and Radiative Efficiency (RE).

Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to cause ozone degradation compared to trichlorofluoromethane (B166822) (CFC-11), which has a reference ODP of 1.0. env.go.jpcopernicus.orgnih.gov For the group of pentachlorofluoropropane isomers designated as HCFC-231, which includes this compound, the U.S. Environmental Protection Agency (EPA) has reported a range for the ODP. copernicus.org This range reflects the varying potential of different isomers within this group to deplete the ozone layer. copernicus.org Hydrochlorofluorocarbons, due to the presence of hydrogen, are more susceptible to degradation in the troposphere by hydroxyl radicals, which generally results in lower ODPs compared to chlorofluorocarbons (CFCs). env.go.jpunep.org

Environmental Impact Metrics for HCFC-231 Isomers

Compound Group / IsomerMetricValueSource
HCFC-231 (Pentachlorofluoropropane)Ozone Depletion Potential (ODP) Range0.05 - 0.09 copernicus.org
HCFC-231aaRadiative Efficiency (RE) (W m⁻² ppb⁻¹)0.183 noaa.gov

Hydrolysis and Abiotic Degradation in Aquatic and Terrestrial Systems

The persistence of halogenated compounds in the environment is largely determined by their susceptibility to degradation processes. For this compound, the primary abiotic degradation pathways of interest are hydrolysis in aquatic systems and other abiotic reactions in both water and soil.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For many chlorofluorocarbons, hydrolysis is a thermodynamically favorable degradation pathway. env.go.jp However, the rate of these reactions under typical environmental conditions (neutral pH and ambient temperature) is often extremely slow. nih.gov The strong carbon-fluorine and carbon-chlorine bonds contribute to the chemical stability of these compounds, making them resistant to hydrolysis. europa.eu Consequently, the contribution of hydrolysis to the natural attenuation of this compound in aquatic environments is expected to be minimal.

Advanced Analytical Methodologies for 1,1,2,2,3 Pentachloro 1 Fluoropropane Research

Sophisticated Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. For a complex halogenated propane (B168953) such as 1,1,2,2,3-Pentachloro-1-fluoropropane, a combination of multi-nuclear NMR, high-resolution mass spectrometry, and vibrational spectroscopy would be essential for its complete characterization.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Multi-nuclear NMR spectroscopy would provide critical data on the chemical environment of the hydrogen, carbon, and fluorine atoms within the this compound molecule.

¹H NMR: Would be expected to show signals corresponding to the protons in the molecule, with their chemical shifts and coupling constants providing information about their connectivity to adjacent chlorinated and fluorinated carbons.

¹³C NMR: Would reveal the number of unique carbon environments and their hybridization state. The chemical shifts would be significantly influenced by the attached chlorine and fluorine atoms.

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum would provide a distinct signal for the fluorine atom, and its coupling with neighboring protons and carbons would be invaluable for confirming the compound's structure.

No specific experimental NMR data, such as chemical shifts or coupling constants for this compound, is currently available.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be crucial to confirm its molecular formula by providing a highly accurate mass measurement. Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural information, helping to differentiate it from its various isomers. The isotopic pattern resulting from the presence of five chlorine atoms would be a characteristic feature. However, specific HRMS data and fragmentation patterns for this compound have not been documented in available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the vibrational modes of a molecule, which are dependent on its structure and conformation.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for C-H, C-C, C-Cl, and C-F bonds. The positions and intensities of these bands would be unique to the structure of this compound.

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy would also probe the vibrational modes of the molecule. Certain vibrations may be more prominent in the Raman spectrum, aiding in a more complete conformational analysis.

Specific FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and for the quantitative analysis of a specific compound. Gas chromatography is the method of choice for volatile compounds like halogenated propanes.

Gas Chromatography (GC) with Advanced Detection Systems (e.g., ECD, FID)

Gas chromatography would be the primary method for the separation and analysis of this compound.

Electron Capture Detector (ECD): Due to the presence of multiple electronegative halogen atoms, an ECD would be a highly sensitive detector for this compound, making it suitable for trace-level analysis.

Flame Ionization Detector (FID): While generally less sensitive to halogenated compounds than an ECD, an FID could also be used for detection, particularly at higher concentrations.

Specific retention times and detector response data for this compound under defined GC conditions are not available.

Hyphenated Techniques (GC-MS/MS) for Trace Analysis

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) represents a highly selective and sensitive technique for the detection and quantification of trace amounts of specific compounds in complex matrices. This method would provide both the retention time from the GC for initial identification and the unique mass fragmentation pattern from the MS/MS for confirmation and quantification. While this technique is theoretically applicable, no specific GC-MS/MS methods or analytical data for this compound have been reported.

Development and Validation of Quantitative Analytical Procedures

Quantitative analysis of this compound hinges on the development of precise and reliable analytical procedures. While specific validated methods for this compound are not extensively detailed in publicly available literature, established protocols for other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) provide a strong framework for its determination. gcms.cz Gas chromatography (GC) is the cornerstone technique for the separation of volatile and semi-volatile halogenated hydrocarbons. nih.gov

For quantitative procedures, a mass spectrometer (MS) or an electron capture detector (ECD) is typically coupled with the GC system. nih.gov The validation of these methods is paramount to ensure the accuracy and reliability of the data. Key validation parameters include sensitivity, selectivity, linearity, accuracy, and precision.

Method Sensitivity and Selectivity

The sensitivity of an analytical method for this compound is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For halogenated compounds, GC-ECD is known for its exceptional sensitivity. copernicus.org

Selectivity refers to the ability of the method to accurately measure the target analyte in the presence of other compounds, such as isomers, impurities, or matrix components. High-resolution capillary columns in GC are essential for separating this compound from other structurally similar compounds. vurup.sk The use of mass spectrometry provides an additional layer of selectivity, as the identification can be based on the compound's specific mass spectrum and fragmentation patterns. google.com

Table 1: Illustrative Performance of Analytical Methods for Similar Halogenated Compounds

Analytical Technique Compound Class Typical Limit of Detection (LOD) Matrix
HS-GC-MS Chlorofluorocarbons 0.02–0.06 μg per sample Polyether Polyols

Impurity Profiling and By-product Identification

In industrial chemical synthesis, this compound may not be the intended final product but can be formed as a by-product or an intermediate. For instance, in the production of 2,3,3,3-tetrafluoropropene, a next-generation refrigerant, this compound has been identified as a component in the product stream from the bottom of separation tanks. google.comgoogle.com

The identification and quantification of such by-products are critical for process optimization and for characterizing the final product's purity. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. google.com The chromatographic separation isolates the individual components of the mixture, and the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns that allow for the structural elucidation and identification of each compound, including this compound. The analysis of reaction products by GC-MS is a standard procedure to determine the composition of complex mixtures from chemical reactions. google.com

Advanced Sampling Techniques for Environmental Monitoring

Effective environmental monitoring of this compound, which is expected to be a volatile or semi-volatile organic compound (VOC/SVOC), requires specialized sampling techniques to capture the compound from various environmental compartments such as air and water.

For atmospheric monitoring, whole-air sampling into evacuated canisters is a common and effective method for a wide range of VOCs. env.go.jp These canisters are specially treated to be inert, ensuring the stability of the collected sample during transport to the laboratory for analysis. For longer-term, time-averaged concentrations, passive air samplers can be deployed. These samplers absorb compounds from the air over an extended period and can be a cost-effective method for assessing ambient air quality in various locations.

For water sampling, the purge-and-trap technique is a well-established method for the analysis of volatile halogenated hydrocarbons. usgs.gov In this method, an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the compounds into a GC for analysis. Another approach for sampling organochlorine compounds in water involves the use of passive samplers, which can accumulate the target analytes over time, providing a time-weighted average concentration.

Given the potential for this compound to be present in industrial settings, soil and sediment sampling may also be relevant. The collection of these solid samples typically involves using clean glass jars with PTFE-lined lids to prevent contamination. epa.gov Subsequent analysis in the laboratory would involve an extraction step to transfer the analyte from the solid matrix to a solvent suitable for GC analysis.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,3,3,3-tetrafluoropropene
Trichlorofluoromethane (B166822) (CFC-11)
Chlorodifluoromethane (HCFC-22)
Dichlorofluoroethane (HCFC-141b)

Applications of 1,1,2,2,3 Pentachloro 1 Fluoropropane As a Chemical Building Block or Intermediate

Role in the Synthesis of Novel Organofluorine Compounds

Organofluorine compounds are of significant interest in various fields of chemistry due to the unique properties conferred by the fluorine atom. cas.cn The introduction of fluorine can dramatically alter the electronic properties, stability, and reactivity of a molecule. While specific research on the use of 1,1,2,2,3-pentachloro-1-fluoropropane as a direct precursor for novel organofluorine compounds is not extensively documented in publicly available literature, its structure suggests potential synthetic pathways. The presence of multiple chlorine atoms alongside a single fluorine atom offers sites for selective chemical modifications.

General synthetic strategies for organofluorine compounds often involve nucleophilic substitution reactions where a chlorine atom is replaced by a fluorine atom, a process known as halogen exchange (Halex reaction). nih.gov Such reactions are a cornerstone of industrial fluorochemistry. nih.gov

Derivatization, the process of chemically modifying a molecule to produce a new compound with different properties, is a crucial tool in chemical research. rsc.orgnih.govnih.gov For this compound, derivatization would involve the selective reaction of one or more of its chlorine atoms. This could potentially lead to a library of related compounds where the degree and position of chlorination are varied, while the single fluorine atom is retained.

Halogenated alkanes can serve as monomers or building blocks for the synthesis of polymers. semanticscholar.org Fluoropolymers, in particular, are known for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.net The polymerization of fluorinated alkenes, often derived from halogenated alkanes, is a common route to these materials. nih.gov

Theoretically, this compound could be a precursor to a fluorinated alkene through dehydrochlorination or dechlorination reactions. This resulting alkene could then potentially be polymerized or copolymerized to create novel fluorinated polymers. The properties of such polymers would be influenced by the specific structure of the monomer derived from this compound. There is, however, a lack of specific published research on the use of this particular compound as a polymer precursor.

Chemical Reactivity in Specialized Non-Biological Systems

The reactivity of this compound is dictated by the strength and polarity of its C-Cl and C-F bonds. The C-F bond is significantly stronger than the C-Cl bond, suggesting that chemical transformations are more likely to occur at the chlorinated positions.

Potential reactions could include:

Reduction: Replacement of chlorine atoms with hydrogen.

Elimination: Removal of adjacent chlorine and hydrogen atoms to form an alkene.

Substitution: Replacement of chlorine atoms with other functional groups.

These reactions would likely require specific catalysts or reaction conditions to achieve selectivity, given the multiple chlorine atoms present in the molecule. Research on the specific catalytic systems and reaction kinetics for this compound is not widely available.

Advanced Solvency Research in Non-Aqueous Media

Chlorofluorocarbons have historically been used as solvents due to their non-polar nature, low flammability, and volatility. wikipedia.orgnoaa.gov The solubility of a substance in a particular solvent is a key parameter in many chemical processes. wikipedia.org Highly halogenated alkanes can exhibit unique solvency properties, particularly in non-aqueous systems. nih.govenviro.wikiresearchgate.netmdpi.com

The specific arrangement of chlorine and fluorine atoms in this compound would influence its solvent parameters, such as its polarity and hydrogen bonding capability. Research into the solvency of this specific isomer could reveal its potential for specialized applications, for example, in the dissolution of other highly halogenated compounds or as a medium for specific chemical reactions. However, detailed studies on the solubility parameters and solvent applications of this compound are not prevalent in the scientific literature.

Future Research Directions and Open Questions Pertaining to 1,1,2,2,3 Pentachloro 1 Fluoropropane

Exploration of Novel and Greener Synthetic Routes

Currently, detailed information on the synthesis of 1,1,2,2,3-Pentachloro-1-fluoropropane is not widely published. Future research should prioritize the development of novel and environmentally benign synthetic methodologies. This would involve exploring alternative starting materials, catalysts, and reaction conditions that improve yield, reduce waste, and avoid the use of toxic reagents. Investigating enzymatic or biocatalytic approaches could also lead to more sustainable production methods.

In-depth Mechanistic Studies of Environmental Transformations

The environmental fate and transformation of halogenated hydrocarbons are of significant concern. There is a pressing need for in-depth mechanistic studies to understand how this compound behaves in various environmental compartments, including air, water, and soil. Research should focus on identifying its degradation pathways, the persistence of its breakdown products, and the potential for bioaccumulation. Understanding the kinetics and mechanisms of its atmospheric reactions, such as photolysis and oxidation by hydroxyl radicals, is also crucial.

Advanced Computational Modeling for Property Prediction and Reactivity

In the absence of extensive empirical data, advanced computational modeling presents a powerful tool for predicting the physicochemical properties and reactivity of this compound. Quantum chemical calculations can be employed to estimate properties such as its molecular geometry, vibrational frequencies, and thermochemical data. Molecular dynamics simulations could provide insights into its behavior in different solvents and its potential interactions with biological macromolecules. Such computational studies can guide future experimental work and help in assessing its potential environmental and toxicological profiles.

Development of High-Throughput Screening Methods for Chemical Behavior

To accelerate the characterization of this compound, the development of high-throughput screening (HTS) methods is essential. HTS assays can be designed to rapidly assess various aspects of its chemical behavior, including its reactivity with different chemical species and its potential to interact with biological targets. springernature.comnih.govresearchgate.netnih.gov These methods can generate large datasets that are invaluable for building structure-activity relationships and for prioritizing further in-depth studies. springernature.com

Role in Emerging Technologies and Niche Chemical Applications

The unique combination of chlorine and fluorine atoms on a propane (B168953) backbone suggests that this compound could possess interesting properties relevant to emerging technologies. Future research should explore its potential use as a specialty solvent, a refrigerant, a dielectric fluid, or an intermediate in the synthesis of other valuable chemicals. Investigating its performance in niche applications, such as in the formulation of non-flammable electrolytes for batteries or as a precision cleaning agent, could uncover new technological roles for this compound.

Q & A

Basic: What are the established methodologies for synthesizing 1,1,2,2,3-pentachloro-1-fluoropropane, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves halogen exchange or fluorination of chlorinated precursors. For example:

  • Catalytic fluorination : Reacting 1,1,1,3,3-pentachloropropane with hydrogen fluoride (HF) using fluorinated CrO or Cr/Ni catalysts on fluoride alumina at elevated temperatures (150–250°C). Catalyst selection and oxygen presence (to prevent coking) are critical for yield optimization .
  • Dehydrochlorination : Fluoride ions (e.g., KF in DMF) promote HCl elimination from precursors like 1,1,1,3,3-pentachloropropane. DFT studies suggest solvent polarity and temperature (80–120°C) significantly affect reaction kinetics .
    Methodological Tip : Use gas chromatography (GC) with halogen-specific detectors to monitor intermediates and optimize stoichiometric ratios.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Ventilation : Use fume hoods with >100 fpm airflow to mitigate inhalation risks.
  • First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if necessary. Avoid ethanol-based cleansers, which may enhance dermal absorption .

Basic: How does this compound interact with environmental systems, and what regulatory frameworks apply?

Answer:

  • Persistence : High chlorine content suggests resistance to hydrolysis, leading to bioaccumulation in lipid-rich tissues.
  • Regulations : Listed under EU REACH Annex XVII due to ozone-depletion potential (ODP) and toxicity. Disposal requires incineration with halogen scrubbers to prevent HF/HCl emissions .

Advanced: What mechanistic insights explain the selectivity of fluoride-promoted dehydrochlorination?

Answer:
DFT studies reveal fluoride ions act as Brønsted bases, abstracting β-hydrogens to form carbocation intermediates. Solvent effects (e.g., DMF’s high polarity) stabilize transition states, favoring anti-elimination pathways. Steric hindrance at the 1,3-positions directs regioselectivity toward 1,3,3,3-tetrachloropropene .

Advanced: How can catalytic systems be optimized for fluorination of chlorinated propanes?

Answer:

  • Catalyst Screening : Compare fluorinated CrO (high activity but prone to sintering) vs. Cr/Ni alloys (improved thermal stability). Oxygen co-feeding reduces coke formation but may oxidize HF .
  • Kinetic Modeling : Use Arrhenius plots to identify rate-limiting steps (e.g., HF adsorption on catalyst surfaces).

Advanced: What analytical techniques are most effective for characterizing impurities in synthesized batches?

Answer:

  • GC-MS : Resolves chlorinated/fluorinated isomers (e.g., distinguishing this compound from 1,1,1,2,3-pentachloro-2-fluoropropane).
  • 19F NMR : Quantifies fluorine substitution patterns and detects trace HF residues .

Advanced: How should researchers address contradictions in reported reaction yields across studies?

Answer:

  • Control Variables : Replicate experiments under identical conditions (catalyst loading, temperature gradients).
  • Statistical Analysis : Apply ANOVA to isolate factors (e.g., solvent purity, HF stoichiometry) contributing to variability .

Advanced: What computational tools predict the environmental degradation pathways of this compound?

Answer:

  • QSPR Models : Estimate hydrolysis half-lives using electron-density descriptors (e.g., Fukui indices).
  • Molecular Dynamics : Simulate interactions with atmospheric OH radicals to predict tropospheric lifetimes .

Advanced: How can orthogonal experimental design improve synthesis optimization?

Answer:

  • Factorial Design : Vary temperature (120–200°C), HF:substrate ratio (2:1–5:1), and catalyst loading (5–20 wt%) in a Taguchi L9 array.
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify global yield maxima .

Advanced: What are the challenges in scaling laboratory-scale synthesis to pilot plants?

Answer:

  • Heat Management : Exothermic fluorination requires jacketed reactors with precise cooling to avoid runaway reactions.
  • Material Compatibility : Use Hastelloy C-276 reactors to resist HF corrosion. Pilot trials should include real-time GC monitoring to adjust feed rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.